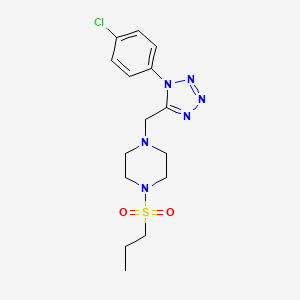![molecular formula C8H17NO2 B2984646 [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol CAS No. 1249698-12-1](/img/structure/B2984646.png)
[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MEM is a derivative of pyrrolidine and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning and memory. By modulating this receptor, [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol may enhance cognitive function and have potential as a treatment for Alzheimer's disease and other cognitive disorders.
Biochemical and Physiological Effects:
In addition to its potential as a cognitive enhancer, [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties and may have potential as a treatment for oxidative stress-related disorders. [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that it can be difficult to work with due to its high melting point and low solubility in water. Additionally, [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol has not been extensively studied in vivo, so its potential as a therapeutic agent in humans is not fully understood.
Zukünftige Richtungen
There are several potential future directions for research on [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol. One area of interest is its potential as a treatment for Alzheimer's disease and other cognitive disorders. Further research is needed to fully understand the mechanism of action of [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol and its potential as a cognitive enhancer. Additionally, more research is needed to understand the potential antioxidant and anti-inflammatory properties of [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol and its potential as a treatment for oxidative stress-related and inflammatory disorders. Finally, more research is needed to understand the safety and efficacy of [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol in humans.
Synthesemethoden
[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis begins with the reaction of 2-methoxyethylamine with formaldehyde to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with methyl iodide to form the quaternary ammonium salt, which is then reduced with lithium aluminum hydride to form [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol.
Wissenschaftliche Forschungsanwendungen
[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol has been studied for its potential as a therapeutic agent in a variety of scientific research applications. It has been shown to have potential as an antidepressant, anxiolytic, and cognitive enhancer. [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol has also been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[1-(2-methoxyethyl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-6-5-9-4-2-3-8(9)7-10/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJVNFHTNRUVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2984563.png)
![methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2984564.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide](/img/structure/B2984565.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2984570.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2984571.png)
![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2984573.png)
![4-Bromo-1-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}naphthalene](/img/structure/B2984574.png)

![3-[(3,4-dichlorobenzyl)sulfinyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2984577.png)
![methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate](/img/structure/B2984580.png)


![N-benzyl-3,4,5-trimethoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984584.png)